4-[(Dimethylamino)methyl]-2-nitroaniline
Overview
Description
The compound “4-[(Dimethylamino)methyl]-2-nitroaniline” likely contains a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to an aniline (C6H5NH2) structure . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for “4-[(Dimethylamino)methyl]-2-nitroaniline” are not available, similar compounds are often synthesized through nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their bonds.Chemical Reactions Analysis
The compound “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely undergo reactions typical of anilines, nitro compounds, and amines . These could include reactions with acids, bases, electrophiles, and nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely be influenced by its functional groups . For example, the presence of the nitro group could make the compound more acidic, while the dimethylamino group could make it more basic.Scientific Research Applications
1. Terahertz Wave Generation
- Application Summary: The compound 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), which is similar to the compound you mentioned, has been used in the generation of terahertz waves. These waves have a high frequency and a short pulse, making them valuable in fields such as medical imaging, security detection, broadband communication, spectroscopy, astronomy, national defense, and military .
- Methods of Application: The generation of terahertz waves in DSTMS crystals with different thicknesses was studied. The absorption index and refractive index of the THz source in the frequency range of 1 to 4 THz were studied by the difference frequency method .
- Results: The highest terahertz conversion efficiency found was 1.71×10^–5 .
2. Green Solvent
- Application Summary: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you mentioned, has been used as a green solvent. It’s sold under the brand name Rhodiasolv PolarClean and is considered a non-toxic replacement for common polar aprotic solvents .
- Results: The new synthesis was found to be more sustainable than the patented routes. This green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
3. Nonlinear Optical Applications
- Application Summary: A new organic material, 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), has been synthesized and used in nonlinear optical applications .
- Methods of Application: DSDNS single crystals were grown from a methanol-acetonitrile medium by a low-temperature slow evaporation solution technique .
- Results: The DSDNS crystal showed promising features towards application in the design of nonlinear optical devices and optical limiting applications .
4. Nucleophilic Catalyst
- Application Summary: 4-Dimethylaminopyridine (DMAP), a compound similar to the one you mentioned, is a useful nucleophilic catalyst for a variety of reactions .
- Methods of Application: DMAP is used in esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
- Results: The use of DMAP as a catalyst has been found to improve the efficiency of these reactions .
5. Terahertz Sensitive Material
- Application Summary: 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium tosylate (DAST) is an important nonlinear optical and terahertz sensitive material .
- Methods of Application: The poor conductivity and extreme process for crystal growth limit practical applications .
- Results: Despite the limitations, DAST is still considered an important material in the field of terahertz technology .
6. Efficient Synthesis and Extended Applications of Green Solvent
- Application Summary: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you mentioned, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Methods of Application: A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
- Results: The new synthesis was found to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(dimethylamino)methyl]-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)6-7-3-4-8(10)9(5-7)12(13)14/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIOAVVHBYSARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-2-nitroaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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